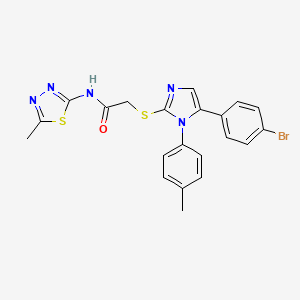

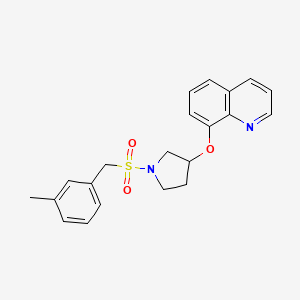

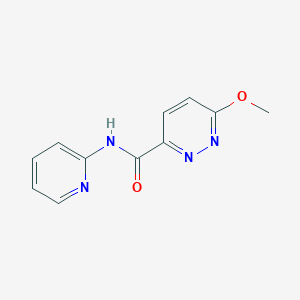

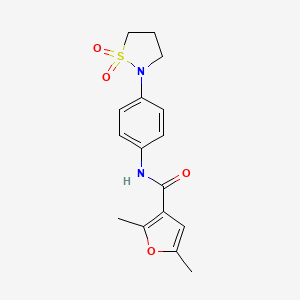

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate, also known as IPA-3, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the Rho GTPase family member RhoGTPase-activating protein 1 (ARHGAP1). This molecule has been the focus of significant scientific research due to its potential applications in cancer treatment and other diseases that involve dysregulation of Rho GTPase signaling pathways.

Aplicaciones Científicas De Investigación

Herbicidal Applications

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate and its derivatives have been explored for their potential in herbicidal activities. For instance, a study by Wang et al. (2004) synthesized a series of 2-cyanoacrylates that exhibited good herbicidal activities. These compounds, which include variations of the isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate structure, were found to be effective inhibitors of photosystem II (PSII) electron transport in plants.

Supramolecular Assembly and Crystal Structure

The supramolecular assembly and crystal structure of related compounds have been a subject of study, contributing to the understanding of the chemical's properties and potential applications. Matos et al. (2016) conducted a study on the assembly and crystal structure of a related compound, providing insights into the noncovalent interactions and molecular conformations that play a crucial role in its stability and reactivity (Matos et al., 2016).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been widely studied. For example, Venkatanarayana and Dubey (2012) focused on the L-Proline-catalyzed synthesis of this compound, exploring eco-friendly catalysis methods. Similarly, Kalalbandi and Seetharamappa (2013) synthesized and developed single crystals of a related compound, furthering understanding of its structural properties.

Photoinduced cis-trans Isomerization

The photoinduced cis-trans isomerization of related ethyl-3-(1H-indole-3-yl)acrylate compounds has been studied, providing insights into the dynamic behavior of these molecules under light exposure. Sengupta et al. (2015) investigated the excited state relaxation mechanism of a related compound, revealing key aspects of its photoresponsive properties (Sengupta et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

propan-2-yl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(2)19-15(18)11(8-16)7-12-9-17-14-6-4-3-5-13(12)14/h3-7,9-10,17H,1-2H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICMEXPCBQXUHL-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)